molecular formula C10H15F2NO2 B12097549 tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate

tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B12097549
M. Wt: 219.23 g/mol
InChI Key: VJKOSCYGPGLZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate is a fluorinated organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, two fluorine atoms, and a tetrahydropyridine ring structure. Its unique chemical structure makes it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the use of fluorinated reagents and specific reaction conditions to introduce the fluorine atoms into the molecule. One common synthetic route involves the reaction of a suitable precursor with a fluorinating agent under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H15F2NO2

Molecular Weight

219.23 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-2,6-dihydropyridine-1-carboxylate

InChI

InChI=1S/C10H15F2NO2/c1-9(2,3)15-8(14)13-6-4-5-10(11,12)7-13/h4-5H,6-7H2,1-3H3

InChI Key

VJKOSCYGPGLZJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC(C1)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.